3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of furan, benzothiophene, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and furan-containing molecules. Examples are:
- 3-[(furan-2-ylmethyl)-amino]-1-benzothiophene-2-carboxamide
- 3-amino-1-benzothiophene-2-carboxamide
- N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide .
Uniqueness
What sets 3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H12N2O2S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-amino-N-(furan-3-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H12N2O2S/c15-12-10-3-1-2-4-11(10)19-13(12)14(17)16-7-9-5-6-18-8-9/h1-6,8H,7,15H2,(H,16,17) |
InChI Key |
GWZKSZZTZADJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=COC=C3)N |
Origin of Product |
United States |
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